molecular formula C15H17N5O2 B6008455 N-[(Z)-(ACETYLIMINO)[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYL]ACETAMIDE

N-[(Z)-(ACETYLIMINO)[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYL]ACETAMIDE

Cat. No.: B6008455
M. Wt: 299.33 g/mol
InChI Key: LADZSZCERZTSSZ-UHFFFAOYSA-N
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Description

N-[(Z)-(ACETYLIMINO)[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYL]ACETAMIDE is a complex organic compound known for its significant role in various scientific research fields. This compound is characterized by its unique structure, which includes a quinazoline ring, making it a valuable subject for studies in medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(ACETYLIMINO)[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYL]ACETAMIDE typically involves the reaction of 4,6-dimethylquinazoline with acetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of solvents like dichloromethane and catalysts such as palladium on carbon can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(ACETYLIMINO)[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

N-[(Z)-(ACETYLIMINO)[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes and agrochemicals

Mechanism of Action

The mechanism of action of N-[(Z)-(ACETYLIMINO)[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(2-(trifluoromethoxy)phenyl)acetamide
  • 2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide
  • 4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

N-[(Z)-(ACETYLIMINO)[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYL]ACETAMIDE stands out due to its unique quinazoline ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying various biochemical pathways .

Properties

IUPAC Name

N-[N-acetyl-N'-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-8-5-6-13-12(7-8)9(2)16-14(19-13)20-15(17-10(3)21)18-11(4)22/h5-7H,1-4H3,(H2,16,17,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADZSZCERZTSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)N=C(NC(=O)C)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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